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Compound of Interest

Compound Name: Cdk4-IN-3

Cat. No.: B15607806

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk4-IN-3, also identified as Compound 389, is a potent and irreversible inhibitor of Cyclin-
Dependent Kinase 4 (CDK4).[1] As a critical regulator of the cell cycle, CDK4, in complex with
D-type cyclins, plays a pivotal role in the G1 phase progression. Dysregulation of the CDK4
signaling pathway is a hallmark of numerous cancers, making it a key target for therapeutic
intervention. Cdk4-IN-3 has emerged as a significant compound for research in solid tumors,
particularly breast and lung cancers, owing to its ability to induce cell cycle arrest and apoptosis
in tumor cells.[1] This technical guide provides a comprehensive overview of the chemical
structure, properties, and biological activity of Cdk4-IN-3.

Chemical Structure and Properties

Cdk4-IN-3 is a complex heterocyclic molecule with the chemical formula C26H32FN503. Its
structure is based on a substituted 7-(pyrimidin-4-yl) quinolin-4(1H)-one core.
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Caption: 2D Chemical Structure of Cdk4-IN-3.

Table 1: Physicochemical Properties of Cdk4-IN-3
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Property Value Reference

1-(1-methylethyl)-7-(2-
((BR,4R)-3-
methoxymethyl)oxy)piperidin-
IUPAC Name ( ] Y Y y)p.p. ] Patent W02023208172A1
4-yl)amino)-5-fluoropyrimidin-
4-y1)-3,3-dimethyl-1,3-dihydro-

4H-quinolin-4-one

Molecular Formula C26H32FN503 [1]
Molecular Weight 481.56 g/mol
CAS Number 3002399-75-6 [1]

CC(C)N1C2=C(C=C(C=C2)C3
=NC=NC(=C3F)N[C@H]4C--

SMILES [1]
INVALID-LINK--

OCOC)C(=0)C1(C)C

Appearance Solid [1]

Color Off-white to light yellow [1]

Powder: -20°C for 3 years, 4°C

for 2 years. In solvent: -80°C
Storage [1]

for 6 months, -20°C for 1

month.

Biological Properties and Activity

Cdk4-IN-3 is characterized by its potent and selective inhibition of CDK4. This activity leads to
downstream effects on cell cycle progression and cell survival.

Table 2: Biological Activity of Cdk4-IN-3
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Parameter Value Target Notes Reference
IC50 25 nM CDK4 [1]
Selectivity >10-fold CDK4 vs CDK6 [1]
Mechanism of Irreversible

_ o CDK4 [1]
Action Inhibitor

G1 phase cell

Cellular Effect Tumor cells [1]

cycle arrest

Induction of
Cellular Effect ) Tumor cells [1]
apoptosis

Signaling Pathway

Cdk4-IN-3 exerts its therapeutic effects by targeting a critical node in the cell cycle regulation
machinery. In normal cell proliferation, mitogenic signals lead to the expression of D-type
cyclins, which then bind to and activate CDK4. The active Cyclin D-CDK4 complex
phosphorylates the Retinoblastoma protein (pRb). This phosphorylation event causes pRb to
release the E2F transcription factor, which in turn activates the transcription of genes
necessary for the transition from the G1 to the S phase of the cell cycle.

By inhibiting CDK4, Cdk4-IN-3 prevents the phosphorylation of pRb, thereby maintaining pRb
in its active, hypophosphorylated state. This keeps E2F sequestered, blocking the transcription
of S-phase genes and leading to an arrest of the cell cycle in the G1 phase.
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Caption: Cdk4-IN-3 inhibits the CDK4 signaling pathway.
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Experimental Protocols

The following are generalized protocols for key experiments used to characterize inhibitors like
Cdk4-IN-3. Specific details may need to be optimized for particular cell lines and experimental

conditions.

CDK4 Kinase Assay

This assay is designed to measure the enzymatic activity of CDK4 and the inhibitory effect of
Cdk4-IN-3.

Workflow:
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Prepare Reagents:
- Recombinant CDK4/Cyclin D
- pRb substrate
- ATP (with y-32P-ATP)
- Kinase buffer
- Cdk4-IN-3 dilutions

'

Incubate CDK4/Cyclin D with
Cdk4-IN-3 or vehicle (DMSO)

'

Add pRb substrate and ATP
to initiate the reaction

'

Incubate at 30°C

'

Stop the reaction

i

Measure pRb phosphorylation
(e.q., filter binding assay and
scintillation counting)

'

Analyze data to determine IC50

Click to download full resolution via product page

Caption: Workflow for a typical CDK4 kinase inhibition assay.
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Methodology:

Reagent Preparation: Prepare serial dilutions of Cdk4-IN-3 in an appropriate solvent (e.g.,
DMSO). Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCI), MgClI2, and
DTT.

Enzyme and Inhibitor Incubation: In a microplate, add the recombinant CDK4/Cyclin D
enzyme to each well, followed by the addition of the Cdk4-IN-3 dilutions or vehicle control.
Incubate for a short period to allow for inhibitor binding.

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the pRb substrate and
ATP (spiked with a radioactive isotope like y-32P-ATP).

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric
acid).

Detection: Transfer the reaction mixture to a filter membrane that binds the phosphorylated
substrate. Wash the membrane to remove unincorporated ATP.

Quantification: Measure the amount of radioactivity on the filter using a scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each concentration of Cdk4-IN-3
and determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of Cdk4-IN-3 on the distribution of cells in
different phases of the cell cycle.

Methodology:

o Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere.
Treat the cells with various concentrations of Cdk4-IN-3 or vehicle control for a specified
time (e.g., 24-48 hours).
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Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating
cells to include any apoptotic cells.

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol to permeabilize the
cell membrane.

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g.,
propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA
dye fluorescence is proportional to the DNA content of the cells.

Data Analysis: Deconvolute the resulting DNA content histograms to determine the
percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells
in the G1 phase would be indicative of Cdk4-IN-3's mechanism of action.

Apoptosis Assay

The induction of apoptosis by Cdk4-IN-3 can be quantified using an Annexin V/Propidium

lodide (PI) dual-staining assay followed by flow cytometry.

Methodology:

Cell Treatment: Treat cells with Cdk4-IN-3 as described for the cell cycle analysis.
Cell Harvesting: Harvest the cells, including any floating cells.

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V
and PI to the cell suspension.

Incubation: Incubate the cells in the dark at room temperature for a short period (e.g., 15
minutes).

Flow Cytometry: Analyze the stained cells by flow cytometry.

Data Analysis: Differentiate between viable cells (Annexin V-negative, Pl-negative), early
apoptotic cells (Annexin V-positive, Pl-negative), and late apoptotic/necrotic cells (Annexin V-
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positive, Pl-positive). An increase in the percentage of Annexin V-positive cells indicates the
induction of apoptosis.

Conclusion

Cdk4-IN-3 is a valuable research tool for studying the role of CDK4 in cell cycle control and
cancer biology. Its high potency and selectivity make it a promising candidate for further
investigation in the development of novel anti-cancer therapeutics. The data and protocols
presented in this guide offer a foundational resource for researchers working with this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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